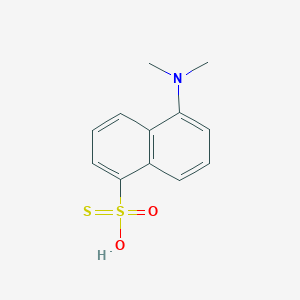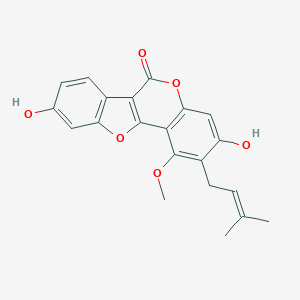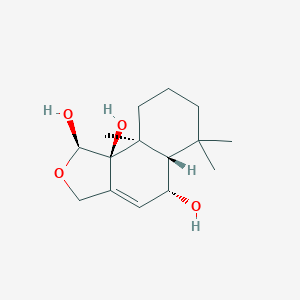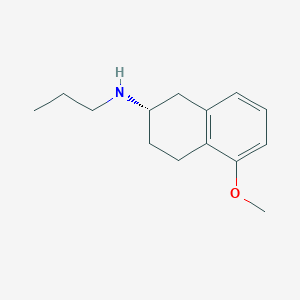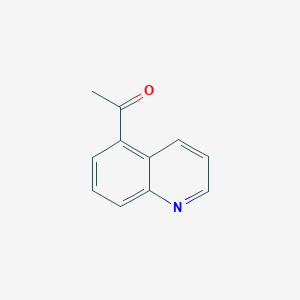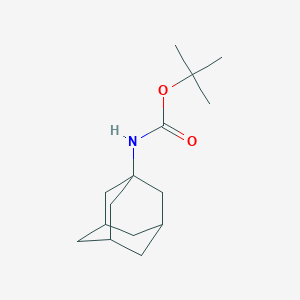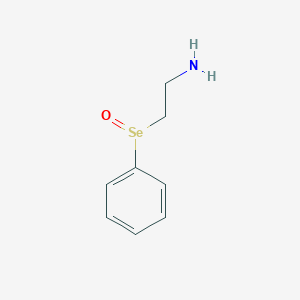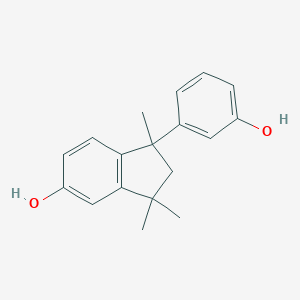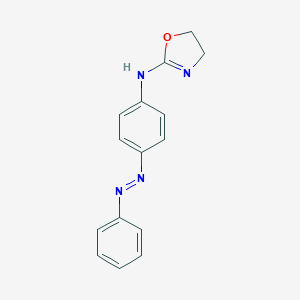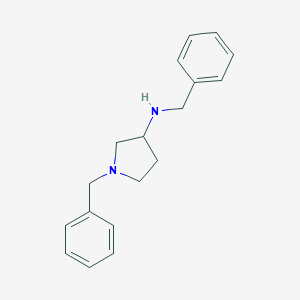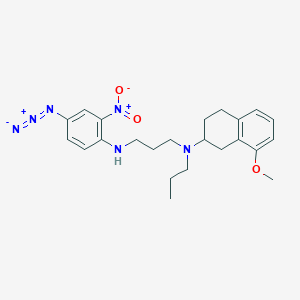
8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin, also known as 8-MeO-NPA, is a synthetic compound that belongs to the family of tetralin derivatives. This compound has been widely studied for its potential applications in scientific research due to its unique properties, including its mechanism of action and physiological effects.
作用机制
The mechanism of action of 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin is not fully understood, but it is believed to act as a partial agonist at dopamine D3 receptors. This means that it can bind to these receptors and activate them to a certain extent, but not to the same degree as a full agonist. This partial activation may be responsible for the unique physiological effects of 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin.
生化和生理效应
Studies have shown that 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin has a number of biochemical and physiological effects, including an increase in dopamine release in the brain and a decrease in the activity of dopamine transporters. This suggests that 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin may have potential applications in the treatment of neurological disorders that involve dopaminergic dysfunction, such as Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin in lab experiments is its high affinity for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in the brain. However, one limitation is that the compound is relatively unstable and can degrade over time, which may affect the accuracy of experimental results.
未来方向
There are several potential future directions for research involving 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin. One area of interest is the development of new drugs based on the structure of 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin that may have improved efficacy and fewer side effects. Another area of research is the investigation of the potential therapeutic applications of 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin in the treatment of neurological disorders, such as addiction and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin and its physiological effects in the brain.
合成方法
The synthesis of 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin involves a multi-step process that begins with the reaction of 2-nitro-4-azidophenylacetonitrile with 3-(dimethylamino)propylamine to form the intermediate compound, 2-(3-(dimethylamino)propyl)-4-azido-1-nitrobenzene. This intermediate is then reacted with 8-methoxy-1,2,3,4-tetrahydro-2-naphthalenamine and n-propylamine to form the final product, 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin.
科学研究应用
8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin has been used in a variety of scientific research applications, including studies of the central nervous system and the role of dopamine receptors in the brain. One study found that 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin has a high affinity for dopamine D3 receptors, which are involved in the regulation of reward and motivation. This suggests that 8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin may have potential applications in the treatment of addiction and other neurological disorders.
属性
CAS 编号 |
106073-66-9 |
|---|---|
产品名称 |
8-Methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin |
分子式 |
C23H30N6O3 |
分子量 |
438.5 g/mol |
IUPAC 名称 |
N-(4-azido-2-nitrophenyl)-N'-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N'-propylpropane-1,3-diamine |
InChI |
InChI=1S/C23H30N6O3/c1-3-13-28(19-10-8-17-6-4-7-23(32-2)20(17)16-19)14-5-12-25-21-11-9-18(26-27-24)15-22(21)29(30)31/h4,6-7,9,11,15,19,25H,3,5,8,10,12-14,16H2,1-2H3 |
InChI 键 |
NSSKXPZJFSGUMR-UHFFFAOYSA-N |
SMILES |
CCCN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])C2CCC3=C(C2)C(=CC=C3)OC |
规范 SMILES |
CCCN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])C2CCC3=C(C2)C(=CC=C3)OC |
同义词 |
8-M-NAP-APAT 8-methoxy-2-(N-n-propyl-N-3-(2-nitro-4-azidophenyl)aminopropyl)aminotetralin 8-methoxy-3'-NAP-amino-PAT |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



